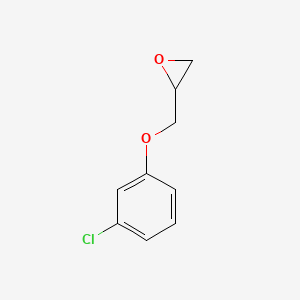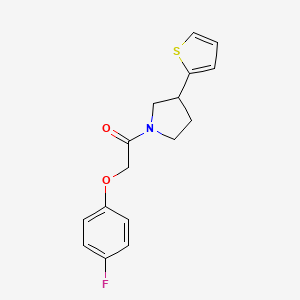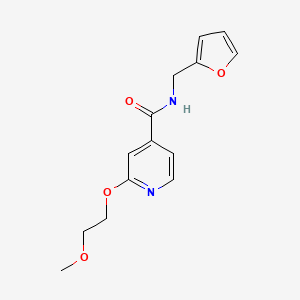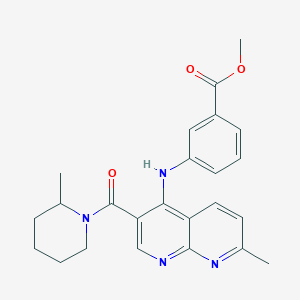![molecular formula C19H20ClN3O3S B2400790 N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260923-09-8](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
カタログ番号 B2400790
CAS番号:
1260923-09-8
分子量: 405.9
InChIキー: UYPLLXDNUBFWRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an acetamide group and a thieno[3,2-d]pyrimidin-1(2H)-one group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-1(2H)-one group suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The acetamide group, for example, could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Antitumor Activity
- Research has shown that derivatives of thieno[3,2-d]pyrimidine, such as the compound , have demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
- Another study reported the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, offering significant antitumor potential (Gangjee et al., 2009).
- Furthermore, compounds structurally related to the specified chemical have exhibited selective anti-tumor activities, with particular configurations contributing to their effectiveness (Xiong Jing, 2011).
Antimicrobial and Antifolate Properties
- Some compounds, including derivatives of thieno[3,2-d]pyrimidine, have shown low antibacterial and antitumor activity, indicating a potential application in the field of antimicrobial research (Gasparyan et al., 2016).
- Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate has been documented, showing efficacy against dihydrofolate reductase and enhancing antitumor activity (Gangjee et al., 2002).
Molecular Docking and Structure-Activity Relationship
- In-depth studies involving molecular docking and density functional theory have been conducted to understand the interaction of thieno[3,2-d]pyrimidine derivatives with biological targets, providing insights into their mechanism of action in cancer therapy (Pei Huang et al., 2020).
- The design and synthesis of various derivatives have been explored to establish a structure-activity relationship, aiding in the development of more effective therapeutic agents (Negoro et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-chlorophenethylamine with 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the acetylation of the resulting amine with acetic anhydride." "Starting Materials": [ "4-chlorophenethylamine", "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Acetic anhydride", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorophenethylamine (1.0 equiv) and 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) in diethyl ether and add sodium bicarbonate until the pH reaches 8-9.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the precipitated product and wash with diethyl ether.", "Step 4: Dissolve the resulting amine in acetic anhydride (1.5 equiv) and stir at room temperature for 2 hours.", "Step 5: Quench the reaction with water and extract with diethyl ether.", "Step 6: Wash the organic layer with hydrochloric acid, sodium bicarbonate, and water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 8: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 9: Recrystallize the purified product from a mixture of diethyl ether and hexanes to obtain N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a white solid." ] } | |
CAS番号 |
1260923-09-8 |
製品名 |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
分子式 |
C19H20ClN3O3S |
分子量 |
405.9 |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24) |
InChIキー |
UYPLLXDNUBFWRJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-[(2-methyl-2-adamantyl)methyl]thiophene-2-carboxamide](/img/structure/B2400710.png)
![2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone](/img/structure/B2400711.png)
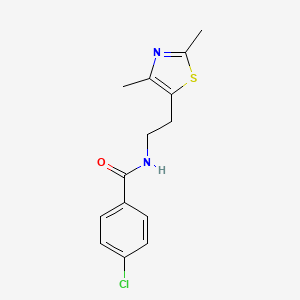
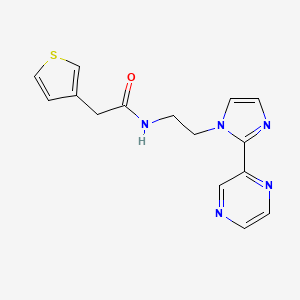


![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)


